molecular formula C11H13N B15166604 (E)-1-Styrylcyclopropanamine CAS No. 604799-99-7

(E)-1-Styrylcyclopropanamine

Cat. No.: B15166604
CAS No.: 604799-99-7
M. Wt: 159.23 g/mol
InChI Key: SRQFAPCKOFPXIZ-VOTSOKGWSA-N
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Description

(E)-1-Styrylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a styryl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Styrylcyclopropanamine typically involves the cyclopropanation of styrene derivatives followed by amination

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using safer and more efficient reagents. The use of flow chemistry techniques can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Styrylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(E)-1-Styrylcyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Styrylcyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

    (Z)-1-Styrylcyclopropanamine: The geometric isomer with different spatial arrangement.

    Cyclopropylamine: A simpler analog without the styryl group.

    Styrene: The parent compound without the cyclopropane ring.

Uniqueness: (E)-1-Styrylcyclopropanamine is unique due to its combination of a cyclopropane ring and a styryl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-Styrylcyclopropanamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of styryl precursors via [2+1] cycloaddition or ring-opening strategies. Key intermediates, such as vinylcyclopropane derivatives, are characterized using 1^1H/13^{13}C NMR to confirm regiochemistry and GC-MS/HPLC for purity (>95%). For stereochemical validation, NOESY or ROESY experiments are critical to distinguish (E)- and (Z)-isomers . Solvent effects and catalyst systems (e.g., Rh(II) or Cu(I)) should be systematically documented to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemistry : Circular Dichroism (CD) spectroscopy or X-ray crystallography provides unambiguous confirmation of the (E)-configuration. For rapid screening, 1^1H NMR coupling constants (Jtrans>16J_{trans} > 16 Hz) between vinyl protons are indicative .
  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For chiral purity, chiral stationary phases (e.g., amylose-based columns) paired with polarimetric detection are recommended .

Q. What preliminary biological screening assays are applicable to this compound?

  • Methodological Answer : Initial pharmacological profiling should include:

  • Enzyme inhibition assays : Target monoamine oxidases (MAOs) or neurotransmitter receptors (e.g., serotonin receptors) using fluorometric or radiometric methods .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate IC50_{50} values, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Cu, Rh) under varying temperatures (-20°C to 80°C) and solvent polarities (THF vs. DCM). Monitor ee via chiral HPLC .
  • Kinetic resolution : Employ enzyme-mediated resolutions (e.g., lipases) to separate enantiomers post-synthesis. Track progress using polarimetry or CD .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between catalyst loading, solvent, and temperature. Use ANOVA to identify statistically significant factors .

Q. What strategies resolve contradictory reports on the neuroprotective vs. neurotoxic effects of this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically review primary studies to identify confounding variables (e.g., dosing regimens, animal models). Use PRISMA guidelines to ensure transparency .
  • Mechanistic studies : Perform RNA-seq or proteomics on treated neuronal cells to identify pathways (e.g., oxidative stress, apoptosis). Validate targets via CRISPR knockouts .
  • Species-specific assays : Compare metabolite profiles across species (rat vs. human hepatocytes) using LC-MS to assess interspecies metabolic differences .

Q. How should researchers design pharmacokinetic studies for this compound to account for its cyclopropane ring stability?

  • Methodological Answer :

  • In vitro stability : Incubate the compound in simulated gastric fluid (SGF) and liver microsomes. Monitor degradation via UPLC-QTOF and identify metabolites using MS/MS fragmentation .
  • In vivo tracking : Use isotopically labeled 13^{13}C-cyclopropane analogs in rodent models. Employ PET imaging or LC-MS/MS to quantify biodistribution and half-life .
  • Computational modeling : Predict metabolic hotspots (e.g., CYP450 interactions) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Q. What experimental controls are critical when investigating this compound’s activity in complex biological systems?

  • Methodological Answer :

  • Negative controls : Include vehicle-only (DMSO/PBS) and scrambled stereoisomers (Z-configuration) to rule out nonspecific effects .
  • Positive controls : Use known MAO inhibitors (e.g., selegiline) or receptor antagonists (e.g., ketanserin) to benchmark activity .
  • Blinding : Implement double-blind protocols in animal studies to reduce observer bias. Randomize treatment groups using block randomization software (e.g., RAND() in Excel) .

Q. Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like ee, purity, and yield. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .
  • Stability studies : Store batches under accelerated conditions (40°C/75% RH) for 1–3 months. Compare degradation profiles via PCA (Principal Component Analysis) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to derive EC50_{50}/IC50_{50}. Report 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous data points. Predefine exclusion criteria in protocols .

Q. Ethical & Collaborative Considerations

Q. How can interdisciplinary teams coordinate to explore this compound’s therapeutic potential?

  • Methodological Answer :
  • Milestone mapping : Divide tasks into synthesis (organic chemistry), screening (pharmacology), and computational modeling (bioinformatics). Use Gantt charts for timeline alignment .
  • Data sharing : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like Zenodo or Figshare. Standardize metadata using ISA-Tab .

Properties

CAS No.

604799-99-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H13N/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+

InChI Key

SRQFAPCKOFPXIZ-VOTSOKGWSA-N

Isomeric SMILES

C1CC1(/C=C/C2=CC=CC=C2)N

Canonical SMILES

C1CC1(C=CC2=CC=CC=C2)N

Origin of Product

United States

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